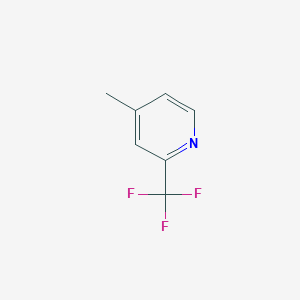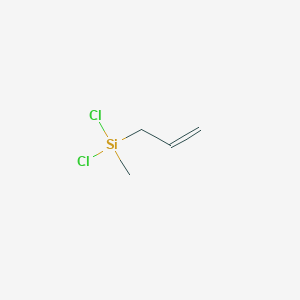
Allyl(dichloro)methylsilane
Overview
Description
Allyl(dichloro)methylsilane, also known as Allyl-methyl-dichlorosilane, is a chemical compound with the molecular formula C4H8Cl2Si . It has an average mass of 155.098 Da and a monoisotopic mass of 153.977234 Da .
Synthesis Analysis
While specific synthesis methods for Allyl(dichloro)methylsilane were not found in the search results, Allyl (chloro)dimethylsilane, a similar compound, has been used in the synthesis of cyclo-1,1′,4,4′- bis (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dibenzene, silylation of silicic acid, and the preparation of phenylene bis (silanediyl triflates), which are useful synthons for organosilicon polymers .Molecular Structure Analysis
The linear formula of Allyl(dichloro)methylsilane is H2C=CHCH2Si (Cl)2CH3 . This indicates that the molecule consists of an allyl group (H2C=CH-CH2-) attached to a silicon atom, which is also bonded to a methyl group (-CH3) and two chlorine atoms (-Cl).Physical And Chemical Properties Analysis
Allyl(dichloro)methylsilane has a density of 1.0±0.1 g/cm3, a boiling point of 119.8±9.0 °C at 760 mmHg, and a vapor pressure of 18.8±0.2 mmHg at 25°C . Its enthalpy of vaporization is 34.3±3.0 kJ/mol, and it has a flash point of 18.3±14.3 °C .Scientific Research Applications
Synthesis and Reactivity : Allyl(dichloro)methylsilane is used in the synthesis of diverse organometallic and organic compounds. For instance, Sanji et al. (1998) demonstrated its production through the reaction of methyltrichlorosilane with allyl chloride, achieving high selectivity and yield. This process was also applied successfully to the allylation of polychlorodisilanes (Sanji, Iwata, Watanabe, Hoshi, & Sakurai, 1998).
Catalysis and Polymerization : Studies have also explored its role in catalysis and polymerization. For example, Morikawa, Kakimoto, and Imai (1992) used allyl(dichloro)methylsilane in the convergent synthesis of siloxane starburst dendrons and dendrimers via hydrosilylation, demonstrating its utility in creating highly branched molecular structures (Morikawa, Kakimoto, & Imai, 1992).
Electrochemical Applications : In the field of electrochemistry, Lee et al. (2004) synthesized crosslinkable polymers with alkyl cyanide and ethylene oxide groups as pendants using a monomer prepared via hydrosilylation reaction of methyl(allyl)dichlorosilane. These polymers exhibited significant ionic conductivities, indicating potential applications in solid polymer electrolytes (Lee, Song, Kang, & Suh, 2004).
Material Science and Nanotechnology : Zhang et al. (2015) synthesized novel single-handed helical polysilanes, which involved the use of dichloro(methoxycarbonyl ethyl propyl ether)methylsilane. These polysilanes were characterized for their structural properties and infrared emissivity values, showing potential in material science applications (Zhang, Zhou, He, Tao, & Bu, 2015).
Organic Synthesis and Modifications : The compound has also been used in various organic synthesis and modification processes. For example, Wetter (1978) discussed its use in the preparation of 1,1-disilyl-2-alkenes and outlined some synthetic applications of these compounds (Wetter, 1978).
Mechanism of Action
The carbon-silicon bond in Allyl(dichloro)methylsilane is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . Electrophilic additions to allyl- and vinylsilanes take advantage of this, and site selectivity generally reflects this property—electrophiles become bound to the carbon γ to the silyl group .
Safety and Hazards
properties
IUPAC Name |
dichloro-methyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2Si/c1-3-4-7(2,5)6/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEQUKAYVABWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CC=C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allyldichloromethylsilane | |
CAS RN |
1873-92-3 | |
| Record name | Dichloromethyl-2-propen-1-ylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichloromethyl-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001873923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichloromethyl-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyldichloromethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the reactivity of Allylmethyldichlorosilane with tropolone?
A: Allylmethyldichlorosilane exhibits an interesting intramolecular allylic migration when reacted with tropolone in the presence of triethylamine. [] This reaction results in the formation of pentacoordinate silicon compounds with an allylated tropolonato ligand. [] This migration is significant as it showcases a unique pathway for silicon-carbon bond formation.
Q2: Can Allylmethyldichlorosilane be used to synthesize polymers?
A: Yes, Allylmethyldichlorosilane can be polymerized via sonochemical reductive coupling. [] This method yields high molecular weight polymers containing unreacted allyl groups, suggesting the involvement of short-lived radical intermediates and potentially more stable polymeric silyl anions in the polymerization process. []
Q3: How selective is the allylation reaction using Allylmethyldichlorosilane?
A: Research indicates a high degree of selectivity in the allylation reaction involving Allylmethyldichlorosilane. When reacted with methyltrichlorosilane in the presence of zinc powder and dimethylimidazolidinone (DMI), Allylmethyldichlorosilane selectively produces allyl(dichloro)methylsilane in high yield. [] This selectivity is also observed with various other RSiCl3 compounds (R = isopropyl, tert-butyl, n-hexyl, phenyl, n-octyl, n-decyl). [] Furthermore, using (E)-1-chloro-2-butene as a reactant leads to the selective formation of 1-methyl-2-propenyl(methyl)dichlorosilane via allylic rearrangement. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



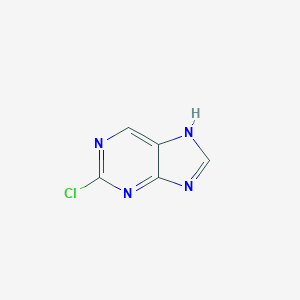
![6-[(3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B160364.png)

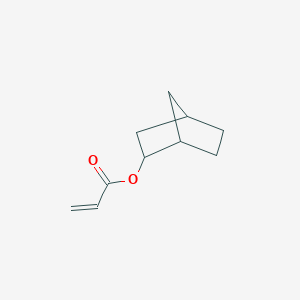





![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)
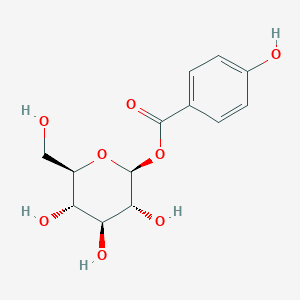

![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)
